molecular formula C10H13IO2 B8559910 1-iodo-2-(3-methoxypropoxy)benzene

1-iodo-2-(3-methoxypropoxy)benzene

Cat. No.: B8559910
M. Wt: 292.11 g/mol
InChI Key: XAVYNPXLWUADPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodo-2-(3-methoxypropoxy)benzene is an iodoarene derivative featuring a methoxypropoxy substituent at the ortho position relative to the iodine atom. The methoxypropoxy group imparts unique solubility and electronic properties, making it a candidate for applications in catalysis or pharmaceuticals.

Properties

Molecular Formula

C10H13IO2

Molecular Weight

292.11 g/mol

IUPAC Name

1-iodo-2-(3-methoxypropoxy)benzene

InChI

InChI=1S/C10H13IO2/c1-12-7-4-8-13-10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8H2,1H3

InChI Key

XAVYNPXLWUADPN-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-iodo-2-(3-methoxypropoxy)benzene typically involves the iodination of a suitable precursor, such as 2-(3-methoxy-propoxy)-benzene. The iodination reaction can be carried out using iodine and an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-iodo-2-(3-methoxypropoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, amine, or thiol groups, through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy-propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The benzene ring can be reduced to form cyclohexane derivatives using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of 2-(3-methoxy-propoxy)-benzene derivatives with different functional groups replacing the iodine atom.

    Oxidation: Formation of 2-(3-methoxy-propoxy)-benzaldehyde or 2-(3-methoxy-propoxy)-benzoic acid.

    Reduction: Formation of 1-Iodo-2-(3-methoxy-propoxy)-cyclohexane.

Scientific Research Applications

1-iodo-2-(3-methoxypropoxy)benzene has several applications in scientific research, including:

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine, which can be used in radioisotope labeling.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-iodo-2-(3-methoxypropoxy)benzene depends on its specific application. In radiolabeling studies, the iodine atom can be replaced with a radioactive isotope, allowing the compound to be tracked in biological systems. The methoxy-propoxy group may interact with specific molecular targets, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Donating Groups : The methoxypropoxy group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. This contrasts with electron-withdrawing groups like nitro (in 3a''''' ) or trifluoromethoxy (), which deactivate the ring but enhance stability in oxidative environments.
  • Steric Effects : The linear 3-methoxypropoxy chain introduces moderate steric bulk compared to branched isopropoxy () or rigid ethynyl groups (). This influences reactivity in cross-coupling reactions, where steric hindrance can slow transmetalation steps.

Reactivity in Catalytic Reactions

  • Cross-Coupling : Iodoarenes with alkoxy groups (e.g., methoxymethoxy ) participate in Pd-catalyzed reactions, but yields depend on substituent electronics. For example, electron-poor trifluoromethoxy derivatives () may require specialized ligands.
  • Alkyne Functionalization : Propargyloxy-substituted iodoarenes () undergo cyclization to form heterocycles, whereas methoxypropoxy analogs are less reactive in alkyne-based transformations.

Physicochemical Properties

  • Solubility: Methoxypropoxy’s polar ether linkage enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to hydrophobic isopropoxy () or aromatic nitrophenoxy ().
  • Stability : Methoxypropoxy derivatives are stable under standard storage conditions, unlike nitro-substituted analogs (), which may degrade under reducing conditions.

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